molecular formula C23H27N3O3 B11537465 Nalpha-(tert-butoxycarbonyl)-N-(4-methylphenyl)tryptophanamide

Nalpha-(tert-butoxycarbonyl)-N-(4-methylphenyl)tryptophanamide

Cat. No.: B11537465
M. Wt: 393.5 g/mol
InChI Key: AENGMXHGRBDJBT-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

    Coupling with the Phenylcarbamoyl Group: The coupling of the indole core with the 4-methylphenylcarbamoyl group is achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or antimicrobial activity against certain pathogens.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

TERT-BUTYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is unique due to the presence of the tert-butyl carbamate and 4-methylphenylcarbamoyl groups, which can enhance its stability and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-15-9-11-17(12-10-15)25-21(27)20(26-22(28)29-23(2,3)4)13-16-14-24-19-8-6-5-7-18(16)19/h5-12,14,20,24H,13H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

AENGMXHGRBDJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C

Origin of Product

United States

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